REACTION_CXSMILES
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F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.CCN(C(C)C)C(C)C.[CH:20]([N:23]1[CH2:28][CH2:27][NH:26][CH2:25][CH2:24]1)([CH3:22])[CH3:21]>CN(C=O)C>[CH:20]([N:23]1[CH2:28][CH2:27][N:26]([C:2]2[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=2)[CH2:25][CH2:24]1)([CH3:22])[CH3:21]
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Name
|
|
Quantity
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1.06 mL
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Type
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reactant
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Smiles
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FC1=CC=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
1.92 mL
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Type
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reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Name
|
|
Quantity
|
1.41 g
|
Type
|
reactant
|
Smiles
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C(C)(C)N1CCNCC1
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to RT
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
|
The residue was purified via silica gel column chromatography (gradient elution with 0 to 10% MeOH in DCM)
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Name
|
|
Type
|
product
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Smiles
|
C(C)(C)N1CCN(CC1)C1=CC=C(C=C1)[N+](=O)[O-]
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |